molecular formula C10H15NS B13618834 3-(3-Ethylthiophen-2-yl)pyrrolidine

3-(3-Ethylthiophen-2-yl)pyrrolidine

Cat. No.: B13618834
M. Wt: 181.30 g/mol
InChI Key: NANKQKGIHCLEIL-UHFFFAOYSA-N
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Description

3-(3-Ethylthiophen-2-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with an ethylthiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylthiophen-2-yl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the ethylthiophene group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-ethylthiophene-2-carbaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylthiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethylthiophene moiety .

Scientific Research Applications

3-(3-Ethylthiophen-2-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethylthiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A basic structure without the ethylthiophene group.

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Other Heterocycles: Compounds with similar ring structures but different functional groups.

Uniqueness

3-(3-Ethylthiophen-2-yl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the ethylthiophene group. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

3-(3-ethylthiophen-2-yl)pyrrolidine

InChI

InChI=1S/C10H15NS/c1-2-8-4-6-12-10(8)9-3-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3

InChI Key

NANKQKGIHCLEIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)C2CCNC2

Origin of Product

United States

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